molecular formula C21H31N3O2 B6901797 N-(1-cyclopropylpiperidin-4-yl)-4-phenylmethoxypiperidine-1-carboxamide

N-(1-cyclopropylpiperidin-4-yl)-4-phenylmethoxypiperidine-1-carboxamide

Cat. No.: B6901797
M. Wt: 357.5 g/mol
InChI Key: HEACNTMDXUOJKU-UHFFFAOYSA-N
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Description

N-(1-cyclopropylpiperidin-4-yl)-4-phenylmethoxypiperidine-1-carboxamide: is a complex organic compound that features a piperidine ring substituted with a cyclopropyl group and a phenylmethoxy group

Properties

IUPAC Name

N-(1-cyclopropylpiperidin-4-yl)-4-phenylmethoxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O2/c25-21(22-18-8-12-23(13-9-18)19-6-7-19)24-14-10-20(11-15-24)26-16-17-4-2-1-3-5-17/h1-5,18-20H,6-16H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEACNTMDXUOJKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCC(CC2)NC(=O)N3CCC(CC3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropylpiperidin-4-yl)-4-phenylmethoxypiperidine-1-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using reagents like diazomethane or cyclopropylcarbinol.

    Attachment of the Phenylmethoxy Group: This step involves the reaction of the piperidine derivative with phenylmethanol under acidic or basic conditions to form the phenylmethoxy group.

    Formation of the Carboxamide Group: The final step involves the reaction of the intermediate compound with a carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated synthesis platforms to enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and phenylmethoxy groups, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carboxamide group using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride, acyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

N-(1-cyclopropylpiperidin-4-yl)-4-phenylmethoxypiperidine-1-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.

    Biological Research: The compound is used in studies involving receptor binding and signal transduction pathways.

    Chemical Biology: It serves as a probe to study the structure-activity relationships of piperidine derivatives.

    Industrial Applications: It is explored for its potential use in the synthesis of complex organic molecules and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of N-(1-cyclopropylpiperidin-4-yl)-4-phenylmethoxypiperidine-1-carboxamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing signal transduction pathways. This interaction can lead to changes in cellular responses, which are of interest in the development of therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyclopropylpiperidin-4-yl)-N-phenylpropanamide
  • N-(1-cyclopropylpiperidin-4-yl)-N-phenylacetamide

Uniqueness

N-(1-cyclopropylpiperidin-4-yl)-4-phenylmethoxypiperidine-1-carboxamide is unique due to the presence of both a phenylmethoxy group and a carboxamide group on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

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